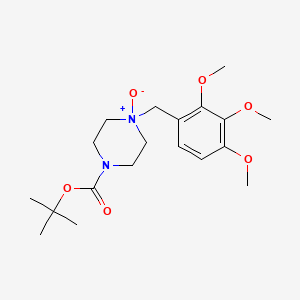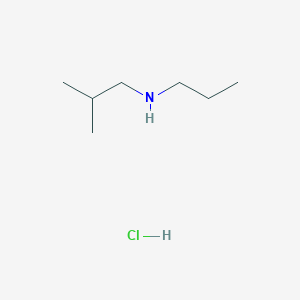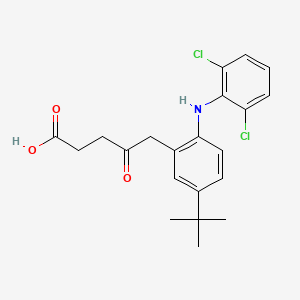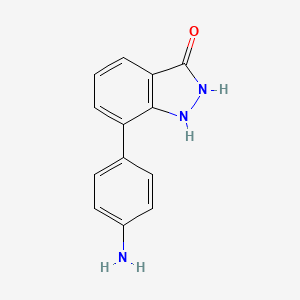
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide is a synthetic organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Alkylation: The protected piperazine is then alkylated with 2,3,4-trimethoxybenzyl chloride under basic conditions.
Oxidation: The resulting compound is oxidized to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various N-oxide derivatives, while substitution could introduce different functional groups at the benzyl position.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-benzylpiperazine 1-Oxide
- 4-(tert-Butoxycarbonyl)-1-(2,3-dimethoxybenzyl)piperazine 1-Oxide
- 4-(tert-Butoxycarbonyl)-1-(2,4,5-trimethoxybenzyl)piperazine 1-Oxide
Uniqueness
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide is unique due to the presence of the 2,3,4-trimethoxybenzyl group, which can impart specific biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H30N2O6 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
tert-butyl 4-oxido-4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(22)20-9-11-21(23,12-10-20)13-14-7-8-15(24-4)17(26-6)16(14)25-5/h7-8H,9-13H2,1-6H3 |
Clave InChI |
REGSUSMXPSJDSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC[N+](CC1)(CC2=C(C(=C(C=C2)OC)OC)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)


![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)



